7-Methyl-6-nitroimidazo[1,2-a]pyridine
Overview
Description
7-Methyl-6-nitroimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for significant biological activity .
Mechanism of Action
Target of Action
Compounds with imidazo[1,2-a]pyridine core have been known to interact with various targets in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It’s known that imidazo[1,2-a]pyridines can be involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .
Pharmacokinetics
The pharmacokinetics of compounds with similar structures can be influenced by various factors, including their lipophilicity and water solubility .
Result of Action
Compounds with similar structures have shown signs of apoptosis at certain concentrations .
Biochemical Analysis
Biochemical Properties
7-Methyl-6-nitro-imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of 7-Methyl-6-nitro-imidazo[1,2-a]pyridine on different cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, 7-Methyl-6-nitro-imidazo[1,2-a]pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 7-Methyl-6-nitro-imidazo[1,2-a]pyridine change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and efflux pumps .
Dosage Effects in Animal Models
In animal models, the effects of 7-Methyl-6-nitro-imidazo[1,2-a]pyridine vary with different dosages. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities, without significant toxicity . At high doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation of its target sites.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitroimidazo[1,2-a]pyridine typically involves the nitration of 7-methylimidazo[1,2-a]pyridine. This can be achieved through various nitration reactions using nitric acid and sulfuric acid as reagents . The reaction conditions often require controlled temperatures to ensure the selective nitration at the 6-position.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: 7-Methyl-6-amino-imidazo[1,2-a]pyridine.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyl-6-nitroimidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antitumor activities.
Industry: Utilized in the development of materials with specific electronic properties.
Comparison with Similar Compounds
- 6-Bromo-7-methylimidazo[1,2-a]pyridine
- 7-Methyl-6-amino-imidazo[1,2-a]pyridine
- 7-Methyl-6-chloro-imidazo[1,2-a]pyridine
Comparison: 7-Methyl-6-nitroimidazo[1,2-a]pyridine is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the nitro derivative exhibits different pharmacokinetic properties and may have enhanced antimicrobial or antitumor activities .
Properties
IUPAC Name |
7-methyl-6-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-6-4-8-9-2-3-10(8)5-7(6)11(12)13/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHWKOXBDNMSET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.